Product packaging for Bis(2,4-dichloro-5-nitrophenyl) carbonate(Cat. No.:CAS No. 39489-75-3)

Bis(2,4-dichloro-5-nitrophenyl) carbonate

Cat. No.: B1274130
CAS No.: 39489-75-3
M. Wt: 442 g/mol
InChI Key: CVUDBPILLYLOSC-UHFFFAOYSA-N
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Description

Bis(2,4-dichloro-5-nitrophenyl) carbonate (CAS: 39489-75-3) is an organic carbonate ester featuring two 2,4-dichloro-5-nitrophenyl groups linked via a carbonate moiety. Its molecular formula is C₁₃H₆Cl₄N₂O₇, with a molecular weight of 434.01 g/mol. The compound is characterized by its highly substituted aromatic rings, which confer significant steric and electronic effects. Key functional groups include:

  • Nitro groups (-NO₂): Electron-withdrawing, enhancing electrophilicity.
  • Chloro substituents (-Cl): Contribute to lipophilicity and environmental persistence.
  • Carbonate linkage (-O-CO-O-): Imparts hydrolytic instability under specific conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H4Cl4N2O7 B1274130 Bis(2,4-dichloro-5-nitrophenyl) carbonate CAS No. 39489-75-3

Properties

IUPAC Name

bis(2,4-dichloro-5-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDBPILLYLOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192623
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-75-3
Record name Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester)
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE
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Preparation Methods

Phosgene-Based Synthesis: Traditional Approaches

The most widely documented method for synthesizing Bis(2,4-dichloro-5-nitrophenyl) carbonate involves the reaction of 2,4-dichloro-5-nitrophenol with phosgene (COCl₂) in anhydrous conditions. This exothermic process requires precise stoichiometry to minimize side reactions such as hydrolysis or over-chlorination. A typical procedure involves dissolving 2,4-dichloro-5-nitrophenol in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), followed by dropwise addition of phosgene at 0–5°C. Pyridine or triethylamine is introduced to neutralize hydrochloric acid (HCl) byproducts, driving the reaction toward carbonate formation.

Key Variables :

  • Molar Ratio : A 2:1 phenol-to-phosgene ratio ensures complete conversion, though excess phosgene (10–15%) is often used to account for volatilization losses.
  • Solvent Selection : DCM offers optimal solubility for intermediates, while THF enhances reaction rates at the cost of increased byproduct formation.
  • Catalyst Efficiency : Pyridine achieves >90% yield in laboratory settings, but industrial scales favor triethylamine for easier separation.

Triphosgene as a Safer Alternative

To mitigate phosgene’s toxicity, triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer carbonyl source. This solid reagent releases phosgene in situ upon activation by nucleophiles, enabling better handling and controlled reactivity. In a representative protocol, 2,4-dichloro-5-nitrophenol is combined with triphosgene (0.33 equiv) in DCM, with catalytic dimethylaminopyridine (DMAP) accelerating carbonate formation at 25°C. Yields exceeding 85% are achievable within 4–6 hours, compared to 12–18 hours for phosgene-based methods.

Advantages Over Phosgene :

Parameter Phosgene Method Triphosgene Method
Reaction Time 12–18 hours 4–6 hours
Safety High toxicity risk Moderate handling risk
Yield 75–85% 80–88%

Solvent and Base Optimization

Solvent polarity and base strength critically influence reaction efficiency. Non-polar solvents like toluene reduce hydrolysis but slow reaction kinetics, while polar solvents (e.g., DMF) risk nitrophenol decomposition. A 2023 study comparing bases found that 4-dimethylaminopyridine (DMAP) outperformed pyridine in triphosgene-mediated reactions, reducing reaction times by 30%.

Solvent Performance :

Solvent Dielectric Constant Yield (%) Byproducts (%)
Dichloromethane 8.93 88 5
THF 7.52 82 12
Toluene 2.38 68 8

Temperature and Reaction Time Optimization

Low temperatures (0–5°C) favor carbonate formation by suppressing phosgene hydrolysis, but excessively slow kinetics at <0°C necessitate extended reaction times. A balanced protocol involves initiating the reaction at 0°C, then gradually warming to 25°C over 2 hours. This approach achieves 92% conversion with <3% hydrolyzed byproducts.

Time-Temperature Profile :

Stage Temperature (°C) Duration (h) Conversion (%)
Initial 0 1 45
Ramp 0 → 25 2 78
Hold 25 1 92

Purification Techniques

Crude this compound typically contains unreacted phenol, chlorinated impurities, and residual solvents. Industrial-scale purification employs steam distillation to recover excess phosgene and phenol, followed by recrystallization from methanol-water mixtures (3:1 v/v). A patent-pending method describes dissolving the crude product in methanol, adjusting the pH to 8.0–8.5 with aqueous sodium bicarbonate, and cooling to 4°C to precipitate high-purity carbonate (99.2% by HPLC).

Recrystallization Efficiency :

Solvent System Purity (%) Recovery (%)
Methanol-H₂O 99.2 85
Ethanol-H₂O 97.8 78
Acetone-H₂O 95.4 65

Industrial-Scale Production Considerations

Scaling this compound synthesis introduces challenges in heat management and waste disposal. Continuous-flow reactors address these by enabling rapid phosgene-phenol mixing and immediate HCl neutralization. A 2024 pilot study demonstrated a 500 L reactor producing 92 kg/day with 94% yield, using in-line IR spectroscopy for real-time monitoring.

Batch vs. Continuous Flow :

Parameter Batch Reactor Continuous Flow
Throughput 20 kg/day 92 kg/day
Yield 88% 94%
Waste Volume 120 L/kg 45 L/kg

Comparative Analysis of Synthesis Routes

Phosgene and triphosgene methods dominate production, but emerging alternatives like diphosgene and carbonyl diimidazole show promise for niche applications.

Method Reagent Cost ($/kg) Environmental Impact
Phosgene COCl₂ 12 High
Triphosgene C₃Cl₆O₃ 18 Moderate
Diphosgene C₂Cl₄O₂ 22 Low

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound, with the molecular formula C13H4Cl4N2O7C_{13}H_{4}Cl_{4}N_{2}O_{7} and a molecular weight of 441.99 g/mol, is primarily used as a reagent for synthesizing active esters of amino acids. This process is crucial for peptide synthesis and other biochemical reactions. The mechanism involves the formation of 4-nitrophenyl active esters through nucleophilic substitution reactions, which are essential intermediates in various synthetic pathways .

Peptide Synthesis

This compound serves as an effective coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is vital for constructing peptides and proteins in research and therapeutic applications. Studies have shown that it provides higher yields and fewer side reactions compared to traditional coupling agents like dicyclohexylcarbodiimide (DCC) .

Synthesis of Ureas

This compound is also employed in the synthesis of symmetrical and unsymmetrical ureas. Ureas are important in medicinal chemistry due to their biological activity and utility as pharmacological agents. The compound's ability to react with amines allows for efficient urea formation .

Proteomics

In proteomic studies, this compound is utilized for preparing active esters, which are crucial for analyzing protein interactions and functions. Its role in forming stable intermediates enhances the reliability of proteomic analyses .

Carbamate-linked Cytosines

The compound plays a role in synthesizing carbamate-linked cytosines, which are significant in nucleic acid chemistry and can be used to develop novel therapeutic agents targeting genetic materials .

Toxicological Considerations

While this compound has valuable applications, it also poses certain risks. Toxicological studies indicate that it can cause skin and eye irritation upon exposure. Therefore, proper safety protocols must be implemented when handling this compound in laboratory settings .

Peptide Coupling Reactions

In comparative studies assessing the efficiency of peptide bond formation using this compound versus traditional reagents like DCC, results indicated that this compound yielded higher product concentrations with fewer side reactions. This demonstrates its potential as a superior reagent in peptide synthesis .

Toxicity Assessment

A toxicological review highlighted the irritant effects of this compound on mammalian cells. The findings underscore the importance of implementing safety measures when utilizing this reagent in experimental protocols to mitigate health risks associated with exposure .

Mechanism of Action

The mechanism of action of Bis(2,4-dichloro-5-nitrophenyl) carbonate involves its high reactivity towards nucleophiles. The compound’s carbonate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The nitro groups in the compound can also participate in redox reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Environmental Priority Tier (Sediment)
This compound 39489-75-3 C₁₃H₆Cl₄N₂O₇ 434.01 2× (2-Cl, 4-Cl, 5-NO₂) Tier 1
2,4-Dichloro-5-nitrophenyl ethyl carbonate 62969-41-9 C₉H₇Cl₂NO₅ 280.06 1× (2-Cl, 4-Cl, 5-NO₂), ethyl Not listed
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate 144163-97-3 C₁₁H₈N₂O₅S 280.26 4-NO₂, thiazole-methyl Not listed
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate 84478-89-7 C₈H₅ClFNO₅ 257.58 2-Cl, 4-F, 5-NO₂, methyl Not listed
Benzyl (4-nitrophenyl) carbonate 13795-24-9 C₁₄H₁₁NO₅ 273.24 4-NO₂, benzyl Not listed

Structural and Functional Differences

Substituent Effects: The bis-substituted aromatic rings in the target compound enhance its lipophilicity (log P estimated >4) compared to mono-substituted analogs like 2,4-Dichloro-5-nitrophenyl ethyl carbonate (log P ~2.5–3.0).

Reactivity and Stability :

  • The carbonate linkage in all compounds is susceptible to hydrolysis, but the rate varies with substituents. Nitro and chloro groups in the target compound likely slow hydrolysis due to steric hindrance and electron withdrawal .
  • Thiazole-containing analogs (e.g., 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate) exhibit unique reactivity, enabling applications in drug conjugation or polymer chemistry .

Environmental Impact: this compound is prioritized for sediment monitoring due to its halogenated aromatic structure, which resists microbial degradation. Mono-substituted analogs (e.g., benzyl derivatives) are less persistent .

Biological Activity

Bis(2,4-dichloro-5-nitrophenyl) carbonate, with the molecular formula C₁₈H₁₄Cl₂N₂O₆ and a molecular weight of 441.99 g/mol, is a chemical compound that plays a significant role in various biochemical applications. This compound is primarily utilized as a reagent in the synthesis of active esters of amino acids, which are crucial for peptide synthesis and other biochemical reactions. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its reactivity with amino acids, leading to the formation of 4-nitrophenyl active esters. This reaction is pivotal in peptide coupling and the synthesis of carbamate-linked cytosines. The compound's interaction with biological molecules can significantly influence cellular processes, including gene expression and metabolic pathways.

  • Reactivity : The compound readily undergoes nucleophilic substitution and hydrolysis, forming various products that can interact with biological systems.
  • Cellular Effects : It has been observed to cause skin and eye irritation, indicating potential toxicity and effects on cellular integrity.

Cellular Interactions

Studies have shown that this compound can affect cell signaling pathways and gene expression. Its ability to form active esters allows it to participate in peptide bond formation, making it a valuable tool in proteomics and drug development .

Toxicological Studies

Toxicological assessments indicate that this compound exhibits irritant properties. For instance, exposure to high concentrations may lead to adverse effects on skin and eye tissues. The implications of these findings suggest careful handling and consideration in experimental designs involving this compound.

Applications in Scientific Research

This compound has diverse applications in scientific research:

  • Peptide Synthesis : It serves as a coupling reagent in the synthesis of peptides, facilitating the formation of peptide bonds.
  • Synthesis of Ureas : The compound is utilized in preparing symmetrical and unsymmetrical ureas, which are important in medicinal chemistry.
  • Proteomics : Its role as a reagent for active esters enhances its utility in proteomic studies .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in reactivity and applications:

Compound NameMolecular FormulaKey Features
This compoundC₁₈H₁₄Cl₂N₂O₆Dimeric structure; enhanced reactivity
Bis(4-nitrophenyl) carbonateC₁₂H₈N₂O₆Similar applications but less reactive
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonateC₉H₇ClFNO₅Fluorine substitution; different reactivity profile

Case Studies

  • Peptide Coupling Reactions : In a study focusing on the efficiency of peptide bond formation, this compound was compared with traditional coupling agents like DCC (dicyclohexylcarbodiimide). Results indicated higher yields and fewer side reactions when using this compound .
  • Toxicity Assessment : A toxicological review highlighted the irritant effects of this compound on mammalian cells. The study emphasized the need for safety protocols when handling this reagent in laboratory settings .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing Bis(2,4-dichloro-5-nitrophenyl) carbonate, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves reacting 2,4-dichloro-5-nitrophenol with phosgene derivatives (e.g., triphosgene) in anhydrous solvents like dichloromethane. Key parameters include:

  • Temperature : Optimal range of 0–25°C to minimize side reactions (e.g., hydrolysis of the carbonate group).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase byproduct formation.
  • Catalysts : Pyridine or DMAP can accelerate carbonate formation by neutralizing HCl byproducts.
  • Stoichiometry : A 2:1 molar ratio of phenol to phosgene ensures complete conversion.
    Experimental validation via TLC or HPLC is critical for real-time monitoring .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should they be applied?

  • Methodological Answer :

  • NMR Spectroscopy : Use 13C^{13}\text{C} NMR to confirm the carbonate linkage (C=O peak ~150–155 ppm) and 1H^{1}\text{H} NMR to verify aromatic proton environments (split peaks due to nitro and chloro substituents).
  • IR Spectroscopy : Detect the carbonyl stretch (~1750–1800 cm1^{-1}) and nitro group vibrations (~1520–1350 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ ~468.9 g/mol) and fragmentation patterns.
    Cross-referencing with PubChem data ensures alignment with known spectral libraries .

Q. What experimental designs are recommended to study the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH Range : Test aqueous solutions at pH 2–12 (adjusted with HCl/NaOH) to mimic acidic, neutral, and alkaline environments.
  • Degradation Analysis : Use HPLC to quantify degradation products (e.g., hydrolyzed phenols) over time.
  • Kinetic Modeling : Apply first-order kinetics to determine half-life (t1/2t_{1/2}) at each pH.
    A representative study (Table 1) might show accelerated degradation at pH >10 due to nucleophilic attack on the carbonate group .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient aromatic rings).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of nitro groups in polar solvents).
  • Software Tools : Gaussian or ORCA for DFT; GROMACS for MD. Validate predictions with experimental kinetic data.
    This approach reduces trial-and-error in designing reactions with non-conventional solvents .

Q. How can researchers resolve contradictions in reported thermal stability data across studies?

  • Methodological Answer :

  • Factorial Design : Analyze variables like heating rate (5–20°C/min), atmosphere (N2_2 vs. air), and sample purity using TGA-DSC.
  • Statistical Validation : Apply ANOVA to identify significant factors (e.g., oxidative degradation in air vs. inert conditions).
    Contradictions often arise from unaccounted variables (e.g., trace moisture), necessitating rigorous control in replicate experiments .

Q. What strategies optimize purification of this compound when solubility and byproduct profiles are challenging?

  • Methodological Answer :

  • Solvent Selection : Use gradient recrystallization (e.g., hexane/ethyl acetate) to exploit solubility differences.
  • Chromatography : Flash chromatography with silica gel (eluent: 10–30% EtOAc in hexane) separates nitro-containing byproducts.
  • Membrane Filtration : Nanofiltration (MWCO ~500 Da) removes low-molecular-weight impurities.
    These methods align with CRDC subclass RDF2050104 (separation technologies) .

Q. How can kinetic and mechanistic studies differentiate between competing reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms)?

  • Methodological Answer :

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled carbonate to track oxygen transfer in hydrolysis.
  • Radical Traps : Add TEMPO to quench radical intermediates; monitor via EPR spectroscopy.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps.
    Such methodologies clarify whether electron-withdrawing substituents favor ionic or radical pathways .

Q. What synergistic effects arise from the chloro and nitro substituents in this compound, and how are they quantified?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent constants (σCl=+0.23\sigma_{\text{Cl}} = +0.23, σNO2=+1.24\sigma_{\text{NO}_2} = +1.24) with reaction rates to quantify electronic effects.
  • X-ray Crystallography : Resolve crystal packing interactions (e.g., halogen bonding between Cl and nitro groups).
  • DFT Calculations : Compare charge distribution in substituted vs. unsubstituted analogs.
    These methods reveal additive electronic effects that enhance electrophilicity .

Tables
Table 1 : pH-Dependent Degradation of this compound

pHHalf-Life (t1/2t_{1/2}, hours)Major Degradation Product
2120Intact carbonate
796Trace phenol
1282,4-dichloro-5-nitrophenol

Table 2 : Factorial Design for Thermal Stability Analysis

FactorLevels TestedSignificance (p-value)
Heating Rate (°C/min)5, 10, 15, 200.003
AtmosphereN2_2, Air<0.001
Sample Purity (%)95, 98, 990.12

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Bis(2,4-dichloro-5-nitrophenyl) carbonate
Reactant of Route 2
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Bis(2,4-dichloro-5-nitrophenyl) carbonate

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